4,5-Dimethyl-2-nitrobenzonitrile
Overview
Description
4,5-Dimethyl-2-nitrobenzonitrile is a chemical compound with the CAS Number: 15089-77-7 . It has a molecular weight of 176.17 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8N2O2/c1-6-3-8(5-10)9(11(12)13)4-7(6)2/h3-4H,1-2H3 . This code provides a specific representation of the molecule’s structure. Further analysis would require more specific data or software .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 176.17 . More specific physical and chemical properties would require additional data .Scientific Research Applications
Chemical Synthesis and Reactions
4,5-Dimethyl-2-nitrobenzonitrile has been studied for its chemical synthesis and reactions. For instance, Fischer and Greig (1973) investigated the nitration of dimethylbenzonitriles, which included compounds like 2,3- and 3,4-dimethylbenzonitrile. Their work focused on the formation of 1,4-(nitroacetoxy-) adducts and subsequent thermolysis, leading to the production of dimethylbenzonitrile and its nitro derivatives, including 2,3-dimethyl-5-nitrobenzonitrile and 3,4-dimethyl-5-nitrobenzonitrile (Fischer & Greig, 1973). They further explored the formation of adducts in the nitration of these compounds and their rearomatization processes (Fischer & Greig, 1974).
Thermophysical Properties
Jiménez et al. (2002) conducted a thermophysical study on the behavior of various nitrobenzonitriles, including this compound. They measured the temperatures, enthalpies, and entropies of fusion processes of these compounds using differential scanning calorimetry (Jiménez et al., 2002).
Molecular Structure Analysis
In another study, the molecular structure of this compound was analyzed, along with its vibrational frequencies and geometric parameters. Sert et al. (2013) used advanced techniques like FT-IR and Raman spectroscopy, combined with quantum chemical calculations, to gain insights into the structural properties of this compound (Sert, Çırak, & Ucun, 2013).
Applications in Organic Synthesis
The compound has also been utilized in organic synthesis. For instance, Jin et al. (2005) described a synthesis process involving 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, highlighting the versatility of nitrobenzonitrile derivatives in complex organic syntheses (Jin et al., 2005).
Electron-Withdrawing Effects on Molecular Structure
Graneek et al. (2018) examined the effects of electron-withdrawing substituents on the molecular structure of nitrobenzonitriles, including this compound. Their study revealed the impact of these substituents on the phenyl ring, offering valuable insights into the electronic properties of these compounds (Graneek, Bailey, & Schnell, 2018).
Safety and Hazards
The safety information for 4,5-Dimethyl-2-nitrobenzonitrile includes several hazard statements such as H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards including harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Properties
IUPAC Name |
4,5-dimethyl-2-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-3-8(5-10)9(11(12)13)4-7(6)2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXMOTHNWNJKBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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